4-(Propylthio)benzonitrile chemical structure and properties
4-(Propylthio)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(Propylthio)benzonitrile
Introduction
4-(Propylthio)benzonitrile is an aromatic organic compound featuring a nitrile group and a propyl thioether substituent on a benzene ring. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest within the field of medicinal chemistry. Its structural framework is present in molecules designed as androgen receptor antagonists and it is a key intermediate in the synthesis of widely used pharmaceuticals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, a validated synthesis protocol, and its critical applications in drug discovery and development, tailored for researchers, scientists, and professionals in the field.
Chemical Structure and Physicochemical Properties
The unique arrangement of a polar nitrile group and a nonpolar propylthio group on the aromatic ring imparts a distinct combination of reactivity and physical properties to 4-(Propylthio)benzonitrile.
Chemical Identifiers:
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IUPAC Name: 4-(propylthio)benzonitrile
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Molecular Formula: C₁₀H₁₁NS
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Canonical SMILES: CCCSC1=CC=C(C=C1)C#N
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InChI Key: HEIAAGNBEHLVCZ-UHFFFAOYSA-N
The core structure consists of a para-substituted benzene ring, which influences the electronic properties of both the nitrile and the sulfur atom. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while the sulfur atom can be susceptible to oxidation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 177.27 g/mol | (Calculated) |
| Physical State | Expected to be a liquid or low-melting solid at room temperature | N/A |
| Boiling Point | Not explicitly reported; estimated to be >200 °C | N/A |
| Melting Point | Not explicitly reported | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain and the aromatic protons.
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Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.2-7.7 ppm). The protons ortho to the nitrile group will be deshielded and appear downfield compared to the protons ortho to the thioether group, appearing as an AA'BB' system.
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Propyl Protons: The propyl group will exhibit three signals: a triplet for the terminal methyl group (CH₃) around δ 1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group at approximately δ 1.6-1.7 ppm, and a triplet for the methylene group attached to the sulfur atom (S-CH₂) shifted downfield to around δ 2.9-3.0 ppm.
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¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework.
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Nitrile Carbon (C≡N): A characteristic signal is expected around δ 118-120 ppm.
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Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the nitrile group (ipso-carbon) will be significantly shielded (around δ 110-115 ppm), while the carbon bonded to the sulfur atom will appear further downfield.
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Propyl Carbons: Three signals corresponding to the propyl chain will be observed in the aliphatic region: the methyl carbon (CH₃) around δ 13-14 ppm, the central methylene carbon (CH₂) around δ 22-24 ppm, and the methylene carbon attached to sulfur (S-CH₂) around δ 34-36 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
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C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹.[2]
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Aromatic C-H Stretch: Bands corresponding to the aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[3]
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Aliphatic C-H Stretch: Strong absorption bands from the propyl group's C-H stretching will be observed just below 3000 cm⁻¹.[3]
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Aromatic C=C Stretch: Medium to weak bands for the benzene ring's C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
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C-S Stretch: A weak absorption for the C-S stretch is typically found in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 177.
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Key Fragmentation: A prominent fragment is expected from the loss of an ethyl group (M-29) via alpha-cleavage, resulting in a peak at m/z = 148. Another significant fragmentation pathway involves cleavage of the propyl group at the C-S bond, leading to a fragment corresponding to the thiophenolate radical cation.
Synthesis and Mechanistic Rationale
4-(Propylthio)benzonitrile can be efficiently synthesized via nucleophilic substitution of a suitable leaving group on the benzene ring with a propylthiolate nucleophile, or by alkylation of 4-cyanothiophenol. The latter is a common and reliable method in laboratory settings.
Experimental Protocol: Synthesis via S-alkylation of 4-Cyanothiophenol
This protocol describes the synthesis from commercially available 4-cyanothiophenol and 1-bromopropane.
Materials:
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4-Cyanothiophenol (1.0 eq)[4]
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1-Bromopropane (1.1 eq)
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Potassium Carbonate (K₂CO₃) (1.5 eq)
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Acetone (solvent)
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanothiophenol (1.0 eq) and acetone. Stir until the solid is fully dissolved.
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Base Addition: Add potassium carbonate (1.5 eq) to the solution. The suspension will be stirred at room temperature. The base deprotonates the thiol to form the more nucleophilic thiophenolate.
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Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the stirring suspension. The use of a slight excess of the alkylating agent ensures complete consumption of the starting thiophenol.
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Reaction Monitoring: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-cyanothiophenol spot.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.
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Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 4-(Propylthio)benzonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.[5]
Causality and Self-Validation:
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Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic thiol proton (pKa ≈ 6-7) without causing side reactions like hydrolysis of the nitrile group.
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Choice of Solvent: Acetone is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (K⁺) but not the nucleophile (thiophenolate), thus enhancing its reactivity. Its boiling point allows for gentle reflux conditions.
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Workflow Validation: The progress is easily validated by TLC. The final product's purity and identity are confirmed through the spectroscopic methods detailed in Section 2 (NMR, IR, MS).
Synthetic Workflow Diagram
Caption: S-alkylation synthesis of 4-(Propylthio)benzonitrile.
Applications in Drug Discovery and Development
The 4-(alkylthio)benzonitrile scaffold is of significant interest in medicinal chemistry due to its ability to interact with biological targets and its utility as a synthetic precursor for more complex molecules.
Androgen Receptor (AR) Antagonists
Derivatives of 4-(alkylthio)benzonitrile have been identified as potent antagonists of the androgen receptor.[6] The androgen receptor is a critical target in the treatment of prostate cancer, which is often dependent on androgen signaling for its growth and survival.[7]
Mechanism of Action: Androgen receptor antagonists work by binding to the AR, typically in the ligand-binding domain (LBD), thereby preventing the binding of endogenous androgens like dihydrotestosterone (DHT).[7] This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus and the transcription of target genes responsible for cell proliferation. The thioether-substituted benzonitrile moiety has been explored as a core structure for developing "soft-drug" AR antagonists, which are designed to have localized effects (e.g., topical application for sebum reduction) and be metabolized into inactive forms, reducing systemic side effects.[6] The nitrile group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups in the receptor's binding pocket.[8]
Intermediate in Anthelmintic Drug Synthesis
4-(Propylthio)benzonitrile is a precursor to a key intermediate, 4-(propylthio)benzene-1,2-diamine, used in the industrial synthesis of Albendazole.[9] Albendazole is a broad-spectrum anthelmintic agent used to treat a variety of parasitic worm infestations in humans and animals.
Synthetic Pathway to Albendazole: The synthesis of Albendazole often starts from 2-nitroaniline. A common route involves the introduction of the propylthio group, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole core of Albendazole. Specifically, a related precursor, 4-(propylthio)-2-nitroaniline, is reduced to form 4-(propylthio)benzene-1,2-diamine. This diamine is the crucial building block that is then cyclized to construct the final drug molecule. The efficiency and cost-effectiveness of producing this intermediate are critical for the overall manufacturing process of Albendazole.
Role in Pharmaceutical Synthesis Diagram
Caption: Dual roles of the 4-(propylthio)benzonitrile scaffold.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-(Propylthio)benzonitrile. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-(methylthio)benzonitrile and other benzonitrile derivatives provide guidance.[10]
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Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
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Hazards: Compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
4-(Propylthio)benzonitrile is a molecule of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined structure allows for predictable spectroscopic characterization and straightforward synthesis. The compound's importance is underscored by its dual role as a foundational scaffold for the development of novel androgen receptor antagonists and as a critical intermediate in the large-scale production of the essential anthelmintic drug, Albendazole. This guide provides the foundational technical knowledge for researchers to effectively synthesize, characterize, and utilize 4-(Propylthio)benzonitrile in their scientific endeavors.
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